molecular formula C5H6N2O4 B1675241 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) CAS No. 25690-45-3

5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)

Cat. No.: B1675241
CAS No.: 25690-45-3
M. Wt: 158.11 g/mol
InChI Key: IRJCBFDCFXCWGO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be synthesized through various methods. One common synthetic route involves the decarboxylation of ibotenic acid to produce muscimol . This process can be facilitated by applying heat or using a catalyst, often an acid or a base . Another method involves the treatment of ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature to produce [3H] muscimol .

Industrial Production Methods

Industrial production of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) typically involves the extraction of the compound from Amanita muscaria tissue. The extraction process includes drying the mushroom tissue, followed by a series of chemical treatments to isolate and purify the compound . This method ensures a high yield of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) while maintaining its chemical integrity.

Chemical Reactions Analysis

Types of Reactions

5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Decarboxylation: Heat or catalysts such as acids or bases.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Properties

CAS No.

25690-45-3

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

IRJCBFDCFXCWGO-BYPYZUCNSA-N

SMILES

C1=C(ONC1=O)C(C(=O)O)N

Isomeric SMILES

C1=C(ONC1=O)[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C1=C(ONC1=O)C(C(=O)[O-])[NH3+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ibotenic acid, (S)-;  Ibotenic acid, L-;  L-Ibotenic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 2
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 3
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 4
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 5
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 6
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.